3-(Chloromethyl)-5-methylpyridine
Overview
Description
3-(Chloromethyl)-5-methylpyridine is a chemical compound that is related to various pyridine derivatives with potential applications in pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, related compounds such as 2-chloro-5-methylpyridine and its derivatives have been synthesized and analyzed for their structural and chemical properties, which can provide insights into the behavior of 3-(Chloromethyl)-5-methylpyridine .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions starting from different precursors. For instance, 2-chloro-5-methylpyridine can be prepared from 3-methylpyridine N-oxide using various chlorinating agents or from 2-aminopyridine by reaction with methyl nitrite in hydrogen chloride saturated solution . Similarly, 3-chloro-5-methylpyridazine, an analog, is synthesized from citraconic anhydride through chlorination, substitution, and oxidation reactions . These methods could potentially be adapted for the synthesis of 3-(Chloromethyl)-5-methylpyridine.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the molecular structure of pyridine derivatives. For example, the structure of an adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was determined using this method, revealing short N···H···O hydrogen bridges . Similarly, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed, showing hydrogen bonding and π-π stacking interactions . These findings suggest that 3-(Chloromethyl)-5-methylpyridine may also exhibit interesting structural features such as hydrogen bonding or halogen interactions.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For instance, 5-amino-2-chloro-3-methylpyridine can form coordination compounds with copper(II) and cobalt(II), which exhibit different magnetic properties . Additionally, 2-chloro-5-methylpyridine-3-olefin derivatives have been shown to undergo photochemical E (trans) to Z (cis) isomerization, which can be efficiently induced via triplet sensitized excitation . These reactions highlight the reactivity of chloro-methylpyridine compounds and their potential for creating new materials with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the vibrational, electronic, and NMR properties of various chloro-nitropyridines and amino-chloro-methylpyridines have been studied using experimental and theoretical approaches, revealing insights into their stability, charge delocalization, and reactivity . The magnetic properties of cobalt(II) complexes with chloro-methylpyridines have also been investigated, showing high-spin cobalt(II) with significant magnetic moments . These studies suggest that 3-(Chloromethyl)-5-methylpyridine may also possess unique physical and chemical properties that could be explored for various applications.
Scientific Research Applications
Synthesis and Separation Techniques
3-(Chloromethyl)-5-methylpyridine, as an intermediate in various chemical syntheses, is crucial for producing medicines and pesticides. The studies by Su Li (2005) on 2-Chloro-5-trichloromethylpyridine, a related compound, demonstrate techniques like extraction, distillation, and column chromatography for purifying these types of compounds, achieving high purity levels over 99% (Su Li, 2005).
Application in Pesticide Synthesis
Yang Yi (2005) discussed the synthesis routes of various 3-methylpyridine derivatives, including 2-chloro-5-chloromethylpyridine. These compounds are significant as intermediates in pesticide production, highlighting the role of 3-(Chloromethyl)-5-methylpyridine in the development of nicotine pesticides (Yang Yi, 2005).
Microreaction Systems for Safe Synthesis
In 2020, Fu-Ning Sang et al. explored microreaction systems for producing 3-methylpyridine-N-oxide, an essential intermediate for synthesizing compounds like 2-chloro-5-methylpyridine. This method offers higher yield, safety, and control, emphasizing the importance of innovative synthesis methods for these compounds (Fu-Ning Sang et al., 2020).
Fluorescence Microscopy and Imaging
A. Amoroso et al. (2008) demonstrated the use of a compound similar to 3-(Chloromethyl)-5-methylpyridine in fluorescence microscopy. The compound they studied, 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, showed potential for specific targeting in biological imaging, indicating the potential of 3-(Chloromethyl)-5-methylpyridine derivatives in advanced imaging techniques (A. Amoroso et al., 2008).
Synthesis of Other Chemical Compounds
The synthesis of various derivatives and chemical compounds from 3-(Chloromethyl)-5-methylpyridine-like molecules has been studied extensively. For instance, the work of Zhao Bao (2003) on 2-Chloro-5-methylpyridine preparation methods demonstrates the versatility of these compounds in chemical synthesis (Zhao Bao, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZYVVUYEDSKBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474853 | |
Record name | 3-(CHLOROMETHYL)-5-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-methylpyridine | |
CAS RN |
158876-83-6 | |
Record name | 3-(CHLOROMETHYL)-5-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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